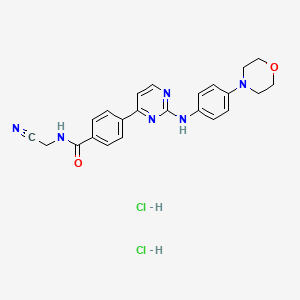
m-PEG7-NHS ester
Descripción general
Descripción
m-PEG7-NHS ester is a polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable reagent in various scientific applications .
Mecanismo De Acción
Target of Action
The primary target of m-PEG7-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, enabling a variety of biochemical and cellular processes.
Mode of Action
This compound is a PEG linker containing an NHS ester. The NHS ester within the compound is reactive and can be used to label the primary amines of proteins and other amine-containing molecules . This labeling process allows for the modification of these molecules, which can influence their function and interaction with other cellular components.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific proteins or molecules it labels. It’s known that the compound is used in the synthesis of protacs . PROTACs are molecules that can degrade specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could influence its absorption and distribution within the body.
Result of Action
The result of this compound’s action is the labeling of primary amines in proteins and other molecules . This can lead to changes in the function of these proteins or molecules, potentially influencing various cellular processes. When used in the synthesis of PROTACs, the result can be the targeted degradation of specific proteins .
Análisis Bioquímico
Biochemical Properties
m-PEG7-NHS ester plays a significant role in biochemical reactions as a PEG-based PROTAC linker . It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines to form stable amide bonds . This allows for the efficient attachment of PEG to reacting molecules . In the context of PROTACs, this compound enables the selective degradation of target proteins via the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound and the specific experimental conditions . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so it is recommended to use the reagent immediately and avoid preparing stock solutions for storage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Subcellular Localization
The subcellular localization of this compound is not well-defined. As a PEG-based linker, it is primarily involved in the synthesis of PROTACs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG7-NHS ester typically involves the reaction of m-PEG7 with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The product is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG7-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out in a neutral or slightly basic aqueous buffer (pH 7-9) to facilitate the formation of the amide bond .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF.
Conditions: Neutral or slightly basic pH (7-9), room temperature, anhydrous conditions to prevent hydrolysis.
Major Products
The major product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the solubility properties imparted by the PEG spacer .
Aplicaciones Científicas De Investigación
m-PEG7-NHS ester is extensively used in various fields of scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.
Biology: Employed in the labeling and modification of biomolecules such as proteins and peptides, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Comparación Con Compuestos Similares
Similar Compounds
m-PEG-NHS ester: Similar in structure but with varying lengths of the PEG spacer.
Azido-PEG-NHS ester: Contains an azido group, allowing for further functionalization through click chemistry.
Mal-PEG-NHS ester: Contains a maleimide group, enabling conjugation with thiol groups.
Uniqueness
m-PEG7-NHS ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-25-6-7-27-10-11-29-14-15-31-17-16-30-13-12-28-9-8-26-5-4-20(24)32-21-18(22)2-3-19(21)23/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQJHMGKLLCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172783 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874208-92-1 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)










